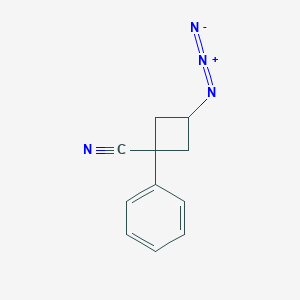

3-Azido-1-phenylcyclobutane-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10N4 and a molecular weight of 198.229 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves the reaction of 1-phenylcyclobutanone with sodium azide and a suitable nitrile source under controlled conditions. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the azido and nitrile functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Azide-to-Amide Conversion

The azide group can undergo Staudinger reaction with triphenylphosphine to form an iminophosphorane intermediate, which is then hydrolyzed to yield an amine . This step is critical for introducing amine functionality for further derivatization.

Reaction Conditions :

Nitrile Reduction

The nitrile group can be reduced to a primary amine using hydrogenation (e.g., H₂/Pd) or via LiAlH₄ . For example, reduction of nitriles to amines is a well-established method, as seen in analogous compounds.

Reaction Mechanism :

Cyclobutane-1-CN+LiAlH₄EtherCyclobutane-1-CH₂NH₂+Byproducts

Conditions :

-

Reagents : Lithium aluminum hydride, diethyl ether.

-

Temperature : Reflux at 40–60°C.

Reactivity and Stability

-

Thermal Stability : The cyclobutane ring is strained but stable under standard conditions. The azide group is sensitive to heat, light, and shock, requiring careful handling .

-

Chemical Reactivity : The nitrile group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This property can facilitate further functionalization via nucleophilic substitution.

Analytical Data

While specific data for 3-azido-1-phenylcyclobutane-1-carbonitrile is not directly available, analogous compounds provide insights:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₃CN (hypothetical) | |

| NMR (¹H) | Peaks for phenyl (7–8 ppm), azide (~4–5 ppm), nitrile (silent) | |

| IR (Nitrile) | Strong absorption at ~2200 cm⁻¹ |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown potential in drug discovery and development, particularly in the synthesis of new pharmaceutical agents. Its azide group can participate in click chemistry, allowing for the construction of complex molecular architectures. This property is particularly useful in:

- Anticancer Research : The incorporation of 3-azido-1-phenylcyclobutane-1-carbonitrile into drug candidates has been explored for targeting specific cancer pathways. For instance, derivatives have been tested for their efficacy against estrogen receptor-positive breast cancer, leveraging the compound's ability to form stable linkages with biological targets .

- Bioconjugation : The azide functionality enables bioconjugation techniques, facilitating the attachment of biomolecules to therapeutic agents. This method enhances the specificity and effectiveness of drug delivery systems .

Material Science Applications

In materials science, this compound serves as a precursor for the development of advanced materials:

- Polymer Chemistry : The compound can be utilized in the synthesis of polymers through radical polymerization techniques. Its reactive azide group can initiate polymerization processes, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices .

- Nanotechnology : Research indicates that derivatives of this compound can be employed in the fabrication of nanostructured materials. The ability to functionalize surfaces with azide groups allows for the creation of hybrid materials with enhanced mechanical and thermal properties .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound:

- Anticancer Activity : A study demonstrated that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines. This research highlights its potential as a lead compound for developing new anticancer therapies .

- Synthesis of Novel Polymers : Researchers have successfully synthesized novel polymers incorporating this compound, which showed improved thermal stability and mechanical strength compared to traditional polymers. These findings suggest that this compound could play a crucial role in advancing material performance .

- Click Chemistry Applications : In a series of experiments, the azide group was employed in click chemistry reactions to create complex molecular structures that are useful in drug delivery systems. The efficiency and specificity of these reactions underscore the compound's versatility in synthetic applications .

Wirkmechanismus

The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications . Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Azido-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

3-Azido-1-phenylcyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-Azido-1-phenylcyclobutane-1-carbonitrile is unique due to the presence of both the azido and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in chemical synthesis, biological research, and material science.

Biologische Aktivität

3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10N4 and a molecular weight of approximately 198.229 g/mol. Its unique azido group contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound is synthesized through the reaction of 1-phenylcyclobutane-1-carbonitrile with sodium azide in an organic solvent such as dimethylformamide (DMF) under elevated temperatures. This method introduces the azido group, enhancing the compound's reactivity, particularly in click chemistry applications, which are crucial for bioconjugation and material science .

The biological activity of this compound is largely attributed to its azido group, which can participate in various chemical transformations. These transformations may lead to the formation of new compounds that can interact with biological targets. The azido group can be substituted or reduced to yield different functional groups, potentially leading to diverse biological activities .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Some azido compounds have shown effectiveness against various bacterial strains.

- Antifungal Properties : Similar structures have demonstrated activity against fungi, suggesting potential applications in treating fungal infections.

- Anticancer Potential : Preliminary studies suggest that derivatives of cyclobutane compounds may have anticancer properties, warranting further investigation into their mechanisms and efficacy .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological implications of azido compounds:

- Antimicrobial Studies : Research has shown that azido derivatives can inhibit the growth of specific bacterial strains, indicating their potential as antibiotic agents.

- Antifungal Activity : Investigations into related compounds have demonstrated moderate antifungal activity against pathogens such as Rhizoctonia solani, suggesting that this compound might exhibit similar effects .

- Cancer Research : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Phenylcyclobutane-1-carbonitrile | Cyclobutane derivative | Limited reactivity |

| 3-Azido-1-cyclobutane-1-carbonitrile | Cyclobutane with azido group | Potential antimicrobial activity |

| 4-Azidophenyl derivatives | Aromatic azides | Anticancer and antifungal effects |

Eigenschaften

IUPAC Name |

3-azido-1-phenylcyclobutane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOQKPIRRUTVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.